N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide
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Overview
Description
Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- is an organic compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol . It is a light yellow solid that is slightly soluble in dimethyl sulfoxide when heated . This compound is a quinoline derivative and serves as a key intermediate in the synthesis of the drug neratinib, which is used in the treatment of early-stage HER2-positive breast cancer .
Preparation Methods
The synthesis of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- involves several steps:
Starting Material: The synthesis begins with the carbonyl precursor of the compound.
Reaction with N,N-Dimethylpyridine: The carbonyl precursor (61 g, 0.22 mol) is suspended in ethyl acetate (565 mL) along with N,N-dimethylpyridine (0.85 g, 5 mol%).
Addition of Phosphorus Oxychloride: Phosphorus oxychloride (60 mL, 0.65 mol) is slowly added to the mixture at room temperature, followed by refluxing for 2 hours to obtain a clear solution.
Cooling and Precipitation: The reaction mixture is cooled to room temperature and slowly poured into ice water (900 mL), stirred for 1 hour, and the resulting solid is washed with water (80 mL x 2) and dried.
Purification: The crude product (60 g) is suspended in dimethylformamide (180 mL) and stirred at room temperature for 1 hour.
Chemical Reactions Analysis
Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include phosphorus oxychloride, dimethylformamide, and ethyl acetate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- is primarily related to its role as an intermediate in the synthesis of neratinib. Neratinib works by irreversibly binding to the HER2 receptor, inhibiting its activity and preventing the proliferation of cancer cells. The molecular targets involved include the HER2 receptor and associated signaling pathways .
Comparison with Similar Compounds
Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- can be compared with other quinoline derivatives such as:
- N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
- 4-chloro-3-cyano-7-ethoxy-6-(N-acetylamino)quinoline
- N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- lies in its specific use as an intermediate in the synthesis of neratinib .
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-(4-chloro-3-cyano-6-ethoxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-3-20-13-4-10-11(5-12(13)18-8(2)19)17-7-9(6-16)14(10)15/h4-5,7H,3H2,1-2H3,(H,18,19) |
InChI Key |
XSMNMLAOFZFANL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)NC(=O)C |
Origin of Product |
United States |
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